N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide
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Description
N-(1H-1,2,3-benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H21N7O and its molecular weight is 363.425. The purity is usually 95%.
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Scientific Research Applications
Overview
N-(1H-1,2,3-Benzotriazol-5-yl)-1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carboxamide is a chemical compound with potential applications in various scientific research areas. The following sections outline its various applications, excluding drug use, dosage, and side effects, with references to relevant scientific papers.
Antiviral Drug Discovery
This compound may have relevance in antiviral drug discovery, particularly in the development of new strategies for treating viral infections. A review by De Clercq (2009) in "Medicinal Research Reviews" discusses the broader category of compounds, including cyclotriazadisulfonamide and benzotriazolyl derivatives, in the context of antiviral drug research, suggesting potential applications in this field (De Clercq, 2009).
Molecular Interaction Studies
The molecular interactions of related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, with receptors have been studied. Shim et al. (2002) in "Journal of medicinal chemistry" provide insights into the conformational analysis and pharmacophore models of these compounds, which could be extrapolated to the compound (Shim et al., 2002).
Synthesis and Functionalization Reactions
The compound’s synthesis and functionalization reactions could be explored for creating novel derivatives with specific properties. Research like that of Yıldırım et al. (2005) in "Molecules" on the functionalization of similar pyrazole-carboxamides can provide foundational knowledge for such endeavors (Yıldırım et al., 2005).
Antipsychotic Agent Development
Compounds structurally similar to the one have been evaluated as potential antipsychotic agents. For instance, Norman et al. (1996) in "Journal of medicinal chemistry" discuss the evaluation of heterocyclic carboxamides in this context, indicating possible research applications in neuropsychiatric drug development (Norman et al., 1996).
Antimycobacterial Activity
The structural analogues of this compound might have antimycobacterial properties, as indicated by Lv et al. (2017) in "European journal of medicinal chemistry," who explored imidazo[1,2-a]pyridine-3-carboxamides derivatives for their activity against drug-sensitive/resistant MTB strains (Lv et al., 2017).
Properties
IUPAC Name |
N-(2H-benzotriazol-5-yl)-1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O/c27-19(20-14-4-5-16-17(11-14)23-25-22-16)12-6-8-26(9-7-12)18-10-13-2-1-3-15(13)21-24-18/h4-5,10-12H,1-3,6-9H2,(H,20,27)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHUZJOBFQRKFSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=NN=C2C1)N3CCC(CC3)C(=O)NC4=CC5=NNN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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